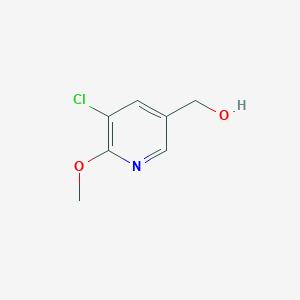

(5-Chloro-6-methoxypyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-6-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKOZGUDGGFSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564371 | |

| Record name | (5-Chloro-6-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132865-53-3 | |

| Record name | (5-Chloro-6-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (5-Chloro-6-methoxypyridin-3-yl)methanol and Its Isomers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview based on publicly available data. Researchers should always consult primary literature and conduct their own verification of chemical properties and experimental protocols.

Introduction and CAS Number Identification

(5-Chloro-6-methoxypyridin-3-yl)methanol is a substituted pyridinylmethanol derivative. The precise substitution pattern of functional groups on the pyridine ring is critical to its chemical and biological properties. An initial search for the Chemical Abstracts Service (CAS) number for "this compound" reveals some ambiguity, with limited and less-documented sources citing the CAS number 132865-53-3 [1].

However, several positional isomers of this compound are more widely documented and commercially available. This guide will focus on providing a comparative overview of the available data for these closely related and more thoroughly characterized isomers, which are often of interest in medicinal chemistry and materials science.

Physicochemical Properties of Isomeric Chloro-Methoxypyridinylmethanols

The following table summarizes the key physicochemical properties of the most relevant isomers of (Chloro-methoxypyridin-3-yl)methanol. These compounds share the same molecular formula and weight but differ in the substitution pattern on the pyridine ring, which can significantly impact their physical and chemical behavior.

| Property | (5-Chloro-2-methoxypyridin-3-yl)methanol | (6-Chloro-5-methoxypyridin-3-yl)methanol | (6-Chloro-4-methoxypyridin-3-yl)methanol |

| CAS Number | 351410-46-3[2][3] | 915107-47-0[4] | 1263059-66-0[5] |

| Molecular Formula | C₇H₈ClNO₂[2][3] | C₇H₈ClNO₂[4] | C₇H₈ClNO₂[5] |

| Molecular Weight | 173.60 g/mol [2][3] | 173.60 g/mol | 173.60 g/mol [5] |

| Physical Form | Solid[2] | Not specified | Not specified |

| Melting Point | Not applicable | 60 - 63 °C[4] | 107-108 °C[5] |

| SMILES String | COc1ncc(Cl)cc1CO[2] | Not available | Not available |

| InChI Key | VZCJHBHRJBFNBL-UHFFFAOYSA-N[2] | Not available | Not available |

Structural Isomerism

The structural differences between the specified compound and its more documented isomers are crucial for understanding potential differences in reactivity, biological activity, and synthetic accessibility. The following diagram illustrates the positional isomerism.

Caption: Structural relationship between this compound and two of its more documented isomers.

Experimental Protocols

Synthesis of (6-methoxypyridin-3-yl)methanol from Methyl 6-methoxynicotinate [6]

-

Reaction: Reduction of an ester to an alcohol.

-

Starting Material: Methyl 6-methoxynicotinate (650 g, 3.89 mol).

-

Reducing Agent: Sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene, 1.45 kg, 4.67 mol).

-

Solvent: Tert-butyl methyl ether (MTBE, 6.5 L).

-

Procedure:

-

The methyl 6-methoxynicotinate is dissolved in MTBE and cooled in an ice bath under a nitrogen atmosphere.

-

The sodium bis(2-methoxyethoxy)aluminum hydride solution is added slowly over 1.5 hours, maintaining the reaction temperature.

-

After the addition is complete, the mixture is stirred for an additional 20 minutes.

-

Work-up involves the slow addition of an aqueous sodium hydroxide solution (3.5N, 2.6L) while keeping the temperature below 15°C.

-

The reaction mixture is then warmed to 32°C and stirred for 45 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with MTBE.

-

The combined organic layers are concentrated under reduced pressure.

-

Toluene is added, and azeotropic distillation is performed multiple times to yield the final product as a light yellow oil.

-

This protocol illustrates a common synthetic route for this class of compounds, which could likely be adapted for the synthesis of this compound from a suitable precursor.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, substituted pyridinylmethanols are a common scaffold in medicinal chemistry. Compounds with this core structure are explored for a wide range of therapeutic applications. The biological activity of such compounds is highly dependent on the nature and position of the substituents on the pyridine ring.

Generally, halogenated and methoxy-substituted heterocyclic compounds are investigated for their potential as:

-

Antimicrobial Agents: The introduction of chlorine and other halogens can enhance the antimicrobial properties of organic molecules[7][8].

-

Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, enabling these molecules to interact with the active sites of enzymes. For instance, related structures have been investigated as 5-lipoxygenase inhibitors[9].

-

Scaffolds in Drug Discovery: These compounds serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic value.

The workflow for investigating the biological activity of a novel compound like this compound would typically follow the pathway outlined below.

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Safety Information

For isomers like (5-Chloro-2-methoxypyridin-3-yl)methanol, the following safety information is provided[2]:

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Hazard Class: Acute Toxicity 4 (Oral)

It is reasonable to assume that this compound and its other isomers would have a similar hazard profile. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be employed when handling these compounds.

Conclusion

This compound is a chemical entity for which detailed public information is sparse, and its CAS number is not widely documented by major chemical suppliers. However, by examining its better-characterized positional isomers, researchers can infer likely physicochemical properties, potential synthetic routes, and areas of possible biological relevance. For scientists and professionals in drug development, these related compounds serve as important reference points and potential starting materials for further investigation. Any research involving this compound should begin with unambiguous synthesis and structural verification.

References

- 1. rndmate.com [rndmate.com]

- 2. (5-Chloro-2-methoxypyridin-3-yl)methanol AldrichCPR 351410-46-3 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 6. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, antioxidant properties, biological activity and molecular modelling of a series of chalcogen analogues of the 5-lipoxygenase inhibitor DuP 654 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (5-Chloro-6-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound (5-Chloro-6-methoxypyridin-3-yl)methanol. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported values with predicted data to offer as complete a profile as possible. This guide is intended to support research and development activities by providing a centralized resource of key molecular characteristics.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is critical to note that several of these parameters are computationally predicted and await experimental verification.

| Property | Value | Source | Notes |

| Molecular Formula | C₇H₈ClNO₂ | ChemBK | - |

| Molar Mass | 173.6 g/mol | ChemBK | - |

| CAS Number | 132865-53-3 | ChemBK | - |

| Density | 1.310 g/cm³ | ChemBK | Predicted |

| Boiling Point | 276 °C | ChemBK | Predicted |

| Flash Point | 121 °C | ChemBK | Predicted |

| Vapor Pressure | 0.002 mmHg at 25°C | ChemBK | Predicted |

| pKa | 13.06 ± 0.10 | ChemBK | Predicted |

| Refractive Index | 1.553 | ChemBK | Predicted |

| Storage Condition | Inert atmosphere, Room Temperature | ChemBK | - |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly accessible scientific literature. However, general methodologies for the synthesis and purification of related substituted pyridyl-methanol compounds can be inferred and adapted.

General Synthesis Approach

The synthesis of chloromethoxypyridine methanol derivatives often involves a multi-step process. A common strategy is the reduction of a corresponding carboxylic acid or ester. For instance, a substituted nicotinic acid ester could be reduced using a suitable reducing agent like sodium borohydride in an appropriate solvent. The introduction of the chloro and methoxy substituents would typically precede this reduction step, potentially through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions on the pyridine ring, respectively.

General Purification Techniques

Given the polar nature of the molecule, attributed to the hydroxyl and methoxy groups as well as the nitrogen in the pyridine ring, purification would likely involve chromatographic methods.

-

Crystallization : If the compound is a solid at room temperature, crystallization from a suitable solvent system would be a primary method for purification. This process relies on the differential solubility of the compound and impurities at varying temperatures.[1][2]

-

Column Chromatography : For liquid or highly soluble compounds, column chromatography is a standard purification technique.[3] Given the polarity of the target molecule, normal-phase chromatography using a polar stationary phase like silica gel and a moderately polar mobile phase (e.g., a mixture of ethyl acetate and hexanes) could be effective. Alternatively, for very polar compounds, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) might be employed.[4]

-

Distillation : If the compound is a liquid with a sufficiently low boiling point and is thermally stable, distillation (including vacuum distillation for higher boiling point compounds) can be used for purification.[1][2]

General Analytical Methods

The characterization of this compound would involve a suite of standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be crucial for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS) : This technique would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy : IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C-Cl stretch.

-

Elemental Analysis : This method provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the molecular formula.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound.

For a novel compound such as this, a typical initial investigation into its biological activity would involve high-throughput screening (HTS) against a variety of biological targets.[5] These screens can identify potential interactions with enzymes, receptors, or other proteins, providing a starting point for more detailed mechanistic studies.[5][6] Common assay formats include fluorescence polarization, Förster resonance energy transfer (FRET), and cell-based assays that measure changes in cell viability, proliferation, or signaling.[7][8]

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like this compound.

Caption: General workflow for the characterization of a novel chemical compound.

References

- 1. EaseToLearn.com [easetolearn.com]

- 2. byjus.com [byjus.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. biotage.com [biotage.com]

- 5. news-medical.net [news-medical.net]

- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 7. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]

Biological Activity of (5-Chloro-6-methoxypyridin-3-yl)methanol Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific biological activity data, quantitative structure-activity relationships, or detailed experimental protocols for derivatives of (5-Chloro-6-methoxypyridin-3-yl)methanol were found in the public domain. This document, therefore, provides a general overview of the potential biological activities of structurally related pyridine derivatives and outlines a general workflow for the investigation of novel chemical entities.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific compound, this compound, presents a unique substitution pattern that could impart interesting pharmacological properties to its derivatives. The presence of a chlorine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space and potential interactions with various biological targets.

While direct biological data for derivatives of this specific core is not available, the broader class of substituted pyridinylmethanol compounds has been investigated for various therapeutic applications. For instance, derivatives of pyridin-2-yl-methanol have been explored as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain and inflammation. Other substituted pyridine derivatives have shown activity as phosphodiesterase-4 (PDE4) inhibitors and as potential anticancer agents.

Given the lack of specific data, this guide will focus on providing a general framework for the potential investigation of this compound derivatives.

General Drug Discovery and Development Workflow

The investigation of a novel chemical scaffold like this compound derivatives would typically follow a structured drug discovery and development pipeline. This process begins with the synthesis of a library of derivatives, followed by systematic screening for biological activity.

Potential Therapeutic Targets for (5-Chloro-6-methoxypyridin-3-yl)methanol: An In-depth Technical Guide

(5-Chloro-6-methoxypyridin-3-yl)methanol is a key chemical intermediate primarily utilized in the synthesis of advanced therapeutic agents. While the molecule itself is not an active pharmaceutical ingredient, its structural scaffold is integral to compounds that target significant enzymes involved in inflammation and cell signaling. This guide explores the potential therapeutic targets of molecules derived from this versatile building block, focusing on Cyclooxygenase-2 (COX-2), Carbonic Anhydrases (CAs), and Vaccinia-Related Kinase 1 (VRK1).

Primary Therapeutic Target: Cyclooxygenase-2 (COX-2)

The most prominent therapeutic application of derivatives synthesized from this compound is the selective inhibition of Cyclooxygenase-2 (COX-2). This enzyme is a key mediator of inflammation and pain.

Mechanism of Action

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1][2][3] Selective inhibition of COX-2 reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2][4]

A prime example of a COX-2 inhibitor synthesized using the this compound scaffold is Etoricoxib .[5][6][7][8][9] Etoricoxib exhibits high selectivity for COX-2 over COX-1, with an approximately 106-fold preference.[10][11]

Signaling Pathway

The inhibition of COX-2 by Etoricoxib interrupts the inflammatory cascade as depicted in the following pathway:

References

- 1. youtube.com [youtube.com]

- 2. What is Etoricoxib used for? [synapse.patsnap.com]

- 3. Etoricoxib: Uses, Side Effects, Dosage, Precautions & More | CARE Hospitals [carehospitals.com]

- 4. rajarhatpainclinic.com [rajarhatpainclinic.com]

- 5. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. The preparation method of the reference substance used for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 8. theaspd.com [theaspd.com]

- 9. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 10. Etoricoxib - Wikipedia [en.wikipedia.org]

- 11. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Speculative Mechanisms of Action for (5-Chloro-6-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a speculative guide based on the biological activities of structurally related compounds. As of the latest literature review, there is no direct experimental data on the mechanism of action for (5-Chloro-6-methoxypyridin-3-yl)methanol. This guide is intended to provide a research framework for investigating its potential biological activities.

Introduction

This compound is a substituted pyridinylmethanol compound. While its specific biological functions remain uncharacterized, the pyridinylmethanol scaffold is present in a variety of biologically active molecules. This guide explores three potential mechanisms of action for this compound based on the activities of analogous compounds: Aromatase inhibition, Transient Receptor Potential Vanilloid 3 (TRPV3) antagonism, and Heat Shock Protein 90 (Hsp90) inhibition. For each speculative mechanism, a plausible signaling pathway, a detailed experimental protocol for its investigation, and a template for data presentation are provided.

Speculative Mechanism: Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer. A structurally related compound, (4-Chlorophenyl)(pyridin-2-yl)methanol, has been investigated as a potential aromatase inhibitor.

Hypothetical Signaling Pathway: Aromatase Inhibition

The following diagram illustrates the proposed mechanism by which this compound may inhibit aromatase, leading to a reduction in estrogen levels and subsequent downstream effects on estrogen receptor (ER)-positive cells.

Experimental Protocol: In Vitro Aromatase Inhibition Assay

This protocol describes a cell-free fluorescence-based assay to determine the IC50 of this compound for aromatase.

Materials:

-

Human recombinant aromatase (CYP19)

-

Aromatase substrate (e.g., dibenzylfluorescein)

-

NADPH regenerating system

-

This compound

-

Letrozole (positive control)

-

Assay buffer (e.g., potassium phosphate buffer)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound and letrozole in DMSO.

-

Create a serial dilution of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, human recombinant aromatase, and the NADPH regenerating system to each well.

-

Add the serially diluted test compound or positive control to the respective wells. Include a DMSO-only control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the aromatase substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding a suitable stop solution (e.g., sodium hydroxide).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

| Compound | Aromatase IC50 (nM) |

| This compound | Hypothetical Value |

| Letrozole (Positive Control) | Hypothetical Value |

Speculative Mechanism: TRPV3 Antagonism

Derivatives of (Pyridin-2-yl)methanol have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation and pain signaling.

Hypothetical Signaling Pathway: TRPV3 Antagonism

The diagram below illustrates how this compound could act as a TRPV3 antagonist, blocking calcium influx and subsequent downstream signaling.

Experimental Protocol: Calcium Influx Assay for TRPV3 Antagonism

This protocol outlines a cell-based calcium influx assay to measure the antagonistic activity of the compound on TRPV3 channels.

Materials:

-

HEK293 cells stably expressing human TRPV3

-

TRPV3 agonist (e.g., 2-APB)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound

-

Known TRPV3 antagonist (positive control)

-

Cell culture medium and reagents

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Seed the TRPV3-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compound and the positive control antagonist.

-

Add the diluted compounds to the respective wells and incubate for a specified period.

-

Place the plate in the fluorescence reader and begin kinetic reading.

-

After establishing a baseline fluorescence, add the TRPV3 agonist to all wells to stimulate the channel.

-

Continue kinetic reading to measure the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of the test compound.

-

Determine the IC50 value using a dose-response curve.

Data Presentation

| Compound | TRPV3 Antagonism IC50 (µM) |

| This compound | Hypothetical Value |

| Positive Control Antagonist | Hypothetical Value |

Speculative Mechanism: Hsp90 Inhibition

Substituted pyridinyl compounds have been designed as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncogenic proteins.

Hypothetical Signaling Pathway: Hsp90 Inhibition

The following diagram depicts the potential mechanism of Hsp90 inhibition, leading to the degradation of client proteins.

Experimental Protocol: Hsp90 ATPase Activity Assay

This protocol describes a biochemical assay to measure the inhibition of Hsp90's ATPase activity.

Materials:

-

Recombinant human Hsp90α

-

ATP

-

This compound

-

17-AAG (positive control)

-

Assay buffer with MgCl2 and KCl

-

Phosphate detection reagent (e.g., Malachite Green)

-

384-well microplates

-

Absorbance plate reader

Procedure:

-

Prepare serial dilutions of the test compound and 17-AAG in the assay buffer.

-

Add the diluted compounds and Hsp90α to the wells of a 384-well plate.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the reaction at 37°C for 90 minutes.

-

Stop the reaction and detect the amount of inorganic phosphate released using the Malachite Green reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition of ATPase activity for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

Data Presentation

| Compound | Hsp90α ATPase IC50 (nM) |

| This compound | Hypothetical Value |

| 17-AAG (Positive Control) | Hypothetical Value |

Conclusion

While the precise mechanism of action for this compound is yet to be elucidated, the structural similarities to known bioactive compounds provide a foundation for targeted investigation. The speculative pathways and detailed experimental protocols outlined in this guide offer a comprehensive framework for researchers to explore its potential as an aromatase inhibitor, a TRPV3 antagonist, or an Hsp90 inhibitor. The systematic application of these methodologies will be crucial in uncovering the therapeutic potential of this and related pyridinylmethanol derivatives.

An In-depth Technical Guide to the Discovery and Initial Synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-6-methoxypyridin-3-yl)methanol is a substituted pyridinemethanol derivative. Compounds of this class are significant in medicinal chemistry, often serving as key intermediates in the synthesis of complex molecular architectures with diverse biological activities. The strategic placement of the chloro, methoxy, and hydroxymethyl functional groups on the pyridine ring offers multiple points for further chemical modification, making it a valuable building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a plausible initial synthetic route to this compound, including detailed experimental protocols and characterization data, based on established chemical principles and analogous transformations.

Proposed Synthetic Pathway

The initial synthesis of this compound can be envisioned through a multi-step sequence, commencing with a commercially available precursor, 6-chloro-5-nitropyridine-3-carboxylic acid. The proposed pathway involves a series of standard organic transformations: esterification, nucleophilic aromatic substitution to introduce the methoxy group, and finally, a reduction of the ester functionality to the desired primary alcohol.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 6-chloro-5-nitronicotinate

This initial step involves the esterification of the commercially available 6-chloro-5-nitropyridine-3-carboxylic acid to protect the carboxylic acid functionality and facilitate subsequent reactions.

Reaction:

Procedure: To a solution of 6-chloro-5-nitropyridine-3-carboxylic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 10 vol). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude methyl 6-chloro-5-nitronicotinate, which can be purified by column chromatography.

Step 2: Synthesis of Methyl 5-chloro-6-methoxynicotinate

The second step is a nucleophilic aromatic substitution reaction where the nitro group is displaced by a methoxy group.

Reaction:

Procedure: To a stirred solution of methyl 6-chloro-5-nitronicotinate (1.0 eq) in anhydrous methanol (15 vol), a solution of sodium methoxide (1.2 eq) in methanol is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate (3 x 10 vol). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by silica gel column chromatography.

Step 3: Synthesis of this compound

The final step is the reduction of the methyl ester to the corresponding primary alcohol.

Reaction:

Procedure: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol) at 0 °C under an inert atmosphere, a solution of methyl 5-chloro-6-methoxynicotinate (1.0 eq) in anhydrous THF (5 vol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting mixture is stirred for 30 minutes, and the solid is filtered off and washed with THF. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Methyl 6-chloro-5-nitronicotinate | C₇H₅ClN₂O₄ | 216.58 | Yellow solid | 59237-53-5 |

| Methyl 5-chloro-6-methoxynicotinate | C₈H₈ClNO₃ | 201.61 | White to off-white solid | 220656-93-9 |

| This compound | C₇H₈ClNO₂ | 173.60 | White solid | 132865-53-3 |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield (%) |

| 1 | Esterification | H₂SO₄, Methanol | Methanol | Reflux | 4-6 h | 85-95 |

| 2 | Methoxylation | Sodium Methoxide | Methanol | Reflux | 2-3 h | 70-85 |

| 3 | Reduction | Lithium Aluminum Hydride | THF | 0 °C to RT | 3-5 h | 80-90 |

Experimental Workflow Visualization

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Caption: A step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide outlines a robust and plausible synthetic route for the initial synthesis of this compound. The described methodologies utilize standard and well-documented organic reactions, providing a solid foundation for its preparation in a laboratory setting. The detailed protocols and structured data presented herein are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in the synthesis and further exploration of this and related compounds. The versatility of the final product as a chemical intermediate opens avenues for the discovery of novel molecules with potential therapeutic applications.

Spectroscopic Analysis of (5-Chloro-6-methoxypyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the standard methodologies for the spectroscopic characterization of the chemical compound (5-Chloro-6-methoxypyridin-3-yl)methanol. Due to the current unavailability of public domain spectroscopic data for this specific compound, this document focuses on providing detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are designed to enable researchers to acquire the necessary data for structural elucidation and purity assessment. A logical workflow for this analytical process is also presented.

Introduction

The structural characterization of novel chemical entities is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide critical information about the molecular structure, functional groups, and molecular weight of a compound. This guide presents a framework for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

As of the latest search, specific experimental spectroscopic data for this compound (CAS No. 132865-53-3) is not publicly available. The following tables are therefore presented as templates for the organization of such data once it is acquired.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., -OH).

-

For quantitative analysis, an internal standard with a known chemical shift and concentration may be added. Tetramethylsilane (TMS) is commonly used as a reference standard (δ 0.00 ppm).

-

-

¹H NMR Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is typically used to acquire the ¹H NMR spectrum.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (for a solid sample):

-

KBr Pellet Method:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI)).

-

Sample Preparation:

-

For ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused into the ion source.

-

For EI-MS: The sample is introduced into the high-vacuum source, where it is vaporized by heating.

-

-

Data Acquisition:

-

The sample is ionized in the source. In ESI, this occurs by applying a high voltage to a liquid stream, producing an aerosol of charged droplets. In EI, the vaporized sample is bombarded with a high-energy electron beam.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

A Technical Guide to the Solubility and Stability of (5-Chloro-6-methoxypyridin-3-yl)methanol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the compound (5-Chloro-6-methoxypyridin-3-yl)methanol. Given the absence of extensive publicly available data for this specific molecule, this document outlines the foundational physicochemical properties and presents standardized methodologies for determining its solubility and stability profiles. The experimental protocols provided are based on established practices in the pharmaceutical industry for the characterization of small molecule drug candidates.

Physicochemical Properties

A summary of the known physicochemical properties for this compound is presented below. These properties are crucial for understanding the compound's behavior in various solvent systems and under different environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C7H8ClNO2 | [1] |

| Molar Mass | 173.6 g/mol | [1] |

| CAS Number | 132865-53-3 | [1] |

| Boiling Point | 276°C | [1] |

| Flash Point | 121°C | [1] |

| Vapor Pressure | 0.002 mmHg at 25°C | [1] |

| pKa (Predicted) | 13.06 ± 0.10 | [1] |

| Storage Condition | Inert atmosphere, Room Temperature | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from formulation to bioavailability. The following table presents a hypothetical, yet realistic, solubility profile of this compound in a range of common laboratory solvents. This data is illustrative and should be confirmed experimentally using the protocol outlined in Section 4.

| Solvent | Polarity Index | Predicted Solubility (mg/mL) at 25°C | Classification |

| Water | 1.000 | < 0.1 | Insoluble |

| Phosphate-Buffered Saline (PBS) pH 7.4 | N/A | < 0.1 | Insoluble |

| Dimethyl Sulfoxide (DMSO) | 0.444 | > 100 | Very Soluble |

| Ethanol | 0.654 | 10 - 30 | Soluble |

| Methanol | 0.762 | 30 - 100 | Freely Soluble |

| Acetone | 0.355 | 10 - 30 | Soluble |

| Dichloromethane (DCM) | 0.309 | > 100 | Very Soluble |

Stability Profile and Forced Degradation

Understanding the stability of a compound is essential for determining its shelf-life and identifying potential degradation products. Forced degradation studies are a key component of this assessment, exposing the compound to stress conditions to predict its long-term stability.[2][3] A summary of a typical forced degradation study is presented below, with expected outcomes for a compound like this compound. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4][5]

| Stress Condition | Reagent/Details | Expected Outcome |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate degradation |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Significant degradation |

| Oxidative Degradation | 3% H2O2, RT, 24h | Minor to moderate degradation |

| Thermal Degradation | 80°C, 72h (Solid State) | Minor degradation |

| Photolytic Degradation | 1.2 million lux hours (Visible), 200 watt-hours/m² (UV) | Minor degradation |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

4.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[6]

Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at a specific temperature and pH.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure equilibrium is reached.[6]

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

4.2. Stability Assessment (Forced Degradation Study by HPLC)

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[2][7]

Objective: To evaluate the stability of this compound under various stress conditions and to establish a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC system with a photodiode array (PDA) or UV detector[8][9]

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

-

Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photostability: Expose the solid compound to light as per ICH Q1B guidelines.[4]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours for solutions; longer for solid state).

-

Sample Preparation for Analysis:

-

For acid and base hydrolysis, neutralize the samples before dilution.

-

Dilute all samples to the target concentration with the mobile phase.

-

-

HPLC Analysis:

-

Develop an HPLC method (typically a gradient reversed-phase method) that separates the parent compound from all observed degradation products.[8]

-

Analyze the stressed samples alongside an unstressed control sample.

-

Use a PDA detector to assess peak purity and to obtain UV spectra of the parent and degradation peaks.

-

-

Data Analysis:

-

Calculate the percentage of degradation for each stress condition.

-

Determine the retention times of the degradation products.

-

Assess the mass balance to account for all the material.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. ijrpp.com [ijrpp.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. pharmadekho.com [pharmadekho.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. biopharminternational.com [biopharminternational.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Strategic Utility of (5-Chloro-6-methoxypyridin-3-yl)methanol in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the strategic selection of molecular fragments is a cornerstone of successful lead generation and optimization. Among the vast chemical space available to researchers, the substituted pyridine scaffold remains a privileged motif due to its versatile chemical reactivity and its prevalence in a multitude of approved therapeutic agents. This technical guide delves into the significance of a specific, highly functionalized fragment, (5-Chloro-6-methoxypyridin-3-yl)methanol , as a valuable building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this fragment's unique properties in their discovery programs.

Core Chemical and Physical Properties

This compound is a substituted pyridinylmethanol compound. The presence of a chlorine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring provides a unique combination of electronic and steric properties, as well as multiple points for synthetic elaboration. These features make it an attractive starting point for fragment-based drug discovery (FBDD) and a key intermediate in the synthesis of more complex drug candidates.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₂ | PubChem |

| Molecular Weight | 173.60 g/mol | PubChem |

| CAS Number | 132865-53-3 | R&D Mate[1] |

Synthesis and Methodologies

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general procedures for the preparation of substituted pyridinylmethanols. A common approach involves the reduction of a corresponding carboxylic acid or ester, or the functionalization of a pre-existing substituted pyridine ring.

A general synthetic workflow for preparing such fragments for a screening library is outlined below. This process highlights the key chemical transformations that would be involved.

A representative, though not specific, experimental protocol for the synthesis of a related pyridinylmethanol from a cyanopyridine precursor is described as a direct, one-pot route. This method involves reacting a cyanopyridine with a carbonyl compound in the presence of an alkali metal[2].

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The true value of this compound lies in its application as a versatile fragment and intermediate in the synthesis of bioactive molecules. The chloro and methoxy substituents play crucial roles in modulating the physicochemical and pharmacokinetic properties of the resulting compounds, as well as influencing their binding interactions with biological targets[3].

Role in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in a vast number of kinase inhibitors[4]. The 5-chloro-6-methoxy substitution pattern can be strategically employed to occupy specific pockets within the ATP-binding site of kinases, contributing to both potency and selectivity. The chlorine atom can form halogen bonds or engage in hydrophobic interactions, while the methoxy group can act as a hydrogen bond acceptor or influence the overall electronic properties of the molecule.

While no direct evidence links this compound to a specific kinase inhibitor in clinical trials, its structural motifs are present in compounds targeting various kinases. The general workflow for incorporating such a fragment into a kinase inhibitor is depicted below.

Potential in Targeting Other Protein Classes

Beyond kinases, the structural features of this fragment make it a candidate for targeting other protein families. For instance, derivatives of a structurally similar compound, (4-methoxy-3,5-dimethylpyridin-2-yl)methyl, have been identified as potent and selective inhibitors of Hsp90[5]. This suggests that the chloromethoxypyridine motif could be explored for its potential to interact with the ATP-binding pocket of Hsp90 and other chaperones.

Furthermore, the pyridine ring is a key component of ligands targeting G-protein coupled receptors (GPCRs). The specific substitution pattern of this compound could be exploited to develop novel allosteric modulators of GPCRs, offering a path to greater selectivity and improved therapeutic profiles compared to traditional orthosteric ligands.

Structure-Activity Relationship (SAR) Considerations

Conclusion

This compound represents a strategically valuable, yet underexplored, fragment in the armamentarium of medicinal chemists. Its unique combination of functional groups on a privileged pyridine scaffold provides a solid foundation for the design and synthesis of novel therapeutic agents across a range of biological targets. Further investigation into the synthesis and biological activity of derivatives of this fragment is warranted and holds significant promise for the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. chemimpex.com [chemimpex.com]

In-Silico Modeling of (5-Chloro-6-methoxypyridin-3-yl)methanol Interactions with the Human TRPV3 Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of the interactions between the novel compound, (5-Chloro-6-methoxypyridin-3-yl)methanol, and a plausible biological target, the human Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a temperature-sensitive ion channel implicated in pain, itch, and skin disorders, making it a compelling target for therapeutic intervention. The pyridinylmethanol scaffold, present in the subject compound, is a known feature of potent TRPV3 antagonists.[1][2][3] This guide details a systematic in-silico workflow, from target selection and preparation to molecular docking and molecular dynamics simulations, culminating in the analysis of potential binding modes and affinities. All methodologies are presented with the intent to be reproducible, and quantitative data is summarized for clarity. Visualizations of the experimental workflow and a relevant signaling pathway are provided to enhance understanding.

Introduction

This guide outlines a hypothetical yet scientifically grounded in-silico study to predict and characterize the interaction between this compound and the human TRPV3 channel. By employing computational techniques such as molecular docking and molecular dynamics, we can elucidate potential binding sites, predict binding affinity, and understand the stability of the ligand-protein complex. Such in-silico approaches are integral to modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing, thereby accelerating the development pipeline.

Data Presentation

Physicochemical Properties of this compound

A crucial first step in any in-silico study is the characterization of the ligand. The following table summarizes the key physicochemical properties of this compound, which are important for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₂ | PubChem |

| Molecular Weight | 173.60 g/mol | Sigma-Aldrich[4] |

| IUPAC Name | (5-chloro-6-methoxy-pyridin-3-yl)methanol | PubChem |

| SMILES | COC1=C(C=C(C=N1)CO)Cl | PubChem |

| InChI Key | VZCJHBHRJBFNBL-UHFFFAOYSA-N | Sigma-Aldrich[4] |

Comparative Binding Affinities of Known TRPV3 Antagonists

To provide a context for the potential potency of this compound, the following table presents the half-maximal inhibitory concentration (IC50) values for a selection of known TRPV3 antagonists. These values represent the concentration of the compound required to inhibit 50% of the TRPV3 channel's activity and serve as a benchmark for evaluating the predictions from our in-silico study.

| Compound | Scaffold | IC50 (µM) | Reference |

| Forsythoside B | Phenylethanoid Glycoside | 6.7 ± 0.7 | [6] |

| Verbascoside | Phenylethanoid | 14.1 ± 3.3 | [6] |

| Serratol | Triterpenoid | 0.15 ± 0.01 | [6] |

| Compound 7c | Cinnamate Ester | 1.05 | [4] |

| Compound 8c | Cinnamate Ester | 0.086 | [4] |

| Echinacoside | Phenylethanoid Glycoside | 21.94 ± 1.28 | [7] |

In-Silico Modeling Workflow

The following diagram illustrates the proposed computational workflow for investigating the interaction between this compound and the human TRPV3 channel.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the TRPV3 channel in a keratinocyte and the potential point of intervention for a TRPV3 antagonist.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key in-silico experiments outlined in the workflow. These protocols are intended to be general and may require adaptation based on the specific software used.

Ligand and Target Preparation

Objective: To prepare the 3D structures of this compound and the human TRPV3 channel for docking and simulation.

Materials:

-

2D structure of this compound (SMILES or SDF format).

-

Human TRPV3 channel structure (PDB ID: 7XJ3).[8]

-

Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Tools).

Protocol:

-

Ligand Preparation:

-

Import the 2D structure of this compound into the modeling software.

-

Convert the 2D structure to a 3D conformation.

-

Perform a conformational search to identify low-energy conformers.

-

Assign partial charges using a suitable force field (e.g., OPLS3e, AM1-BCC).

-

Minimize the energy of the most stable conformer.

-

Save the prepared ligand in a suitable format (e.g., .mae, .mol2, .pdbqt).

-

-

Target Preparation:

-

Download the cryo-EM structure of the human TRPV3 channel (PDB ID: 7XJ3) from the Protein Data Bank.[8]

-

Load the PDB file into the modeling software.

-

Remove any co-crystallized ligands, water molecules, and other non-protein atoms that are not relevant to the binding site.

-

Add hydrogen atoms to the protein structure.

-

Assign protonation states to ionizable residues at a physiological pH (e.g., 7.4).

-

Perform a constrained energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed.

-

Save the prepared protein structure.

-

Molecular Docking

Objective: To predict the binding pose and affinity of this compound within the vanilloid binding pocket of the human TRPV3 channel.

Materials:

-

Prepared 3D structure of the ligand.

-

Prepared 3D structure of the human TRPV3 channel.

-

Molecular docking software (e.g., Glide, AutoDock Vina, GOLD).

Protocol:

-

Binding Site Definition:

-

Identify the vanilloid binding pocket of TRPV3 based on published structures with bound ligands or computational pocket detection algorithms.[9][10][11]

-

Define a docking grid or sphere that encompasses the identified binding site. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the pocket.

-

-

Docking Simulation:

-

Load the prepared ligand and receptor structures into the docking software.

-

Configure the docking parameters, such as the scoring function and the number of poses to generate.

-

Initiate the docking run. The software will systematically explore different conformations and orientations of the ligand within the binding site and score them based on their predicted binding affinity.

-

-

Pose Analysis:

-

Visualize the top-scoring docking poses in the context of the TRPV3 binding site.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

-

Cluster the docked poses based on their root-mean-square deviation (RMSD) to identify distinct binding modes.

-

Select the most plausible binding pose(s) for further analysis based on scoring, clustering, and visual inspection of interactions.

-

Molecular Dynamics Simulation

Objective: To assess the stability of the predicted ligand-protein complex and to refine the binding pose in a simulated physiological environment.

Materials:

-

Selected ligand-protein complex from molecular docking.

-

Molecular dynamics simulation software (e.g., GROMACS, AMBER, NAMD).

-

A suitable force field (e.g., CHARMM36m, AMBER14SB).

Protocol:

-

System Setup:

-

Place the ligand-protein complex in the center of a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 10 Å from the protein to the box edge).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

-

Generate the topology files for the protein, ligand, and solvent.

-

-

Equilibration:

-

Perform an initial energy minimization of the entire system to remove any bad contacts.

-

Conduct a short position-restrained simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature (e.g., 310 K).

-

Perform a subsequent position-restrained simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the desired pressure (e.g., 1 bar).

-

-

Production Simulation:

-

Run the production molecular dynamics simulation without any restraints for a sufficient duration (e.g., 100 ns) to allow the system to reach equilibrium and to sample relevant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the trajectory of the simulation to assess the stability of the ligand-protein complex.

-

Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to monitor their conformational stability over time.

-

Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) between the ligand and the protein throughout the simulation.

-

Consider performing binding free energy calculations (e.g., using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method) to obtain a more quantitative estimate of the binding affinity.

-

Conclusion

This technical guide has outlined a comprehensive in-silico strategy for investigating the potential interactions of this compound with the human TRPV3 channel. By following the detailed protocols for ligand and target preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable predictive data on the binding mode, affinity, and stability of this novel compound. The insights gained from such computational studies are instrumental in guiding further experimental validation and can significantly de-risk and accelerate the early stages of drug discovery. The methodologies and workflow presented herein are broadly applicable to the in-silico investigation of other small molecule-protein interactions, serving as a foundational guide for drug development professionals.

References

- 1. Structure and Gating Mechanism of the Transient Receptor Potential Channel TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TRPV3 in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridinylmethanol Scaffold: A Privileged Core in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridinylmethanol analogs, a class of compounds demonstrating significant therapeutic potential across various disease areas. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key structural modifications that influence the biological activity of these compounds as Histamine H1 receptor antagonists, phosphodiesterase-4 (PDE4) inhibitors, and antiproliferative agents.

Introduction

The pyridinylmethanol core is a versatile scaffold in medicinal chemistry, forming the structural basis for a number of clinically significant drugs. Its unique combination of a pyridine ring and a methanol linker provides a framework that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the SAR of pyridinylmethanol analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate a deeper understanding of this important compound class.

Mechanism of Action and Signaling Pathways

Pyridinylmethanol analogs exert their therapeutic effects by modulating the activity of specific biological targets. Understanding the signaling pathways associated with these targets is crucial for rational drug design.

Histamine H1 Receptor Antagonism

As antagonists of the Histamine H1 receptor, certain pyridinylmethanol analogs block the effects of histamine, a key mediator of allergic and inflammatory responses. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, resulting in various physiological responses associated with allergic reactions.

Figure 1: Histamine H1 Receptor Signaling Pathway

Phosphodiesterase-4 (PDE4) Inhibition

Pyridinylmethanol analogs have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory genes and downregulates pro-inflammatory cytokines.

Figure 2: PDE4 Signaling Pathway

c-Jun N-terminal Kinase (JNK) Inhibition and Antiproliferative Effects

The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is activated by cellular stress and inflammatory cytokines. This cascade involves a series of phosphorylation events, culminating in the activation of JNK, which then phosphorylates transcription factors such as c-Jun. The dysregulation of the JNK pathway is implicated in various diseases, including cancer. Pyridinylmethanol analogs with antiproliferative activity may exert their effects through the modulation of this pathway.

Figure 3: JNK Signaling Pathway

Structure-Activity Relationship (SAR) Studies

The biological activity of pyridinylmethanol analogs can be significantly altered by modifying various positions on the pyridinylmethanol scaffold. The following sections summarize the key SAR findings for different therapeutic targets.

Histamine H1 Receptor Antagonists

The 4-chlorophenyl-2-pyridinylmethanol scaffold is a key feature of several antihistamines.[2] SAR studies have revealed the importance of the para-substituted chlorophenyl ring, the 2-substituted pyridine ring, and the chiral methanol linker in modulating potency and selectivity.[2]

Table 1: SAR of Pyridinylmethanol Analogs as Histamine H1 Receptor Antagonists

| R1 (on Phenyl Ring) | R2 (on Pyridine Ring) | Linker Modification | Amine Moiety | Relative Activity | Reference |

| 4-Cl | H | -CH(OH)- | -O-(CH2)2-N(CH3)2 | Potent | [2] |

| H | H | -CH(OH)- | -O-(CH2)2-N(CH3)2 | Reduced Potency | [2] |

| 4-Cl | H | -CH(OH)- | -O-(CH2)3-N(CH3)2 | Reduced Sedative Effects | [2] |

Phosphodiesterase-4 (PDE4) Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which can be considered analogs of pyridinylmethanol derivatives due to the shared pyridine core, have been evaluated as selective PDE4B inhibitors.[3]

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors [3]

| Compound | R (Amide Substituent) | PDE4B IC50 (µM) | PDE4D % Inhibition @ 10 µM |

| 11a | Cyclopropyl | 0.63 | <50 |

| 11b | Cyclobutyl | >10 | <50 |

| 11c | 3-Fluorocyclobutyl | 0.6 | <50 |

| 11d | 3,3-Difluorocyclobutyl | >10 | <50 |

| 11f | Azetidin-3-yl | 0.11 | 99 |

| 11g | 3-Fluoroazetidin-1-yl | 0.23 | 77 |

| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | 88 |

Data extracted from reference[3].

Antiproliferative Activity

Various substituted pyridine derivatives have demonstrated antiproliferative activity against a range of cancer cell lines. The SAR studies indicate that the nature and position of substituents on the pyridine and associated rings play a crucial role in determining the cytotoxic potency.[4][5]

Table 3: Antiproliferative Activity of Substituted Pyridine Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| 14a | NCIH 460 | 25 ± 2.6 | [5] |

| 14a | RKOP 27 | 16 ± 2 | [5] |

| 14a | HeLa | 127 ± 25 | [5] |

| 14a | U937 | 422 ± 26 | [5] |

| 14a | SKMEL 28 | 255 ± 2 | [5] |

| Derivative 67 | A375 (Melanoma) | 1.5 | [4] |

| Derivative 67 | M14 (Melanoma) | 1.7 | [4] |

| Derivative 67 | RPMI 7951 (Melanoma) | 1.7 | [4] |

Note: The compounds in this table are substituted pyridine derivatives and not strictly pyridinylmethanol analogs, but they provide valuable insights into the SAR of the pyridine scaffold for antiproliferative activity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and biological evaluation of pyridinylmethanol analogs.

General Synthesis of 4-Chlorophenyl-2-pyridinylmethanol[6][7]

A common synthetic route to 4-chlorophenyl-2-pyridinylmethanol involves a two-step oxidation and reduction process starting from 2-(p-chlorobenzyl)pyridine.[6][7]

Figure 4: Synthetic Workflow for 4-Chlorophenyl-2-pyridinylmethanol

Step 1: Oxidation to (4-chlorophenyl)(pyridin-2-yl)methanone [6][7] To a solution of 2-(p-chlorobenzyl)pyridine (25 g) in 100 ml of water, the mixture is heated to 85°C with stirring.[7] Potassium permanganate (30 g) is added in portions, ensuring the temperature does not exceed 95°C.[7] The reaction is maintained at 85-95°C for 4 hours.[7] After completion, the mixture is cooled, and the product is extracted with ethyl acetate.[7] The organic layers are combined, concentrated, and the residue is recrystallized to yield the ketone intermediate.[7]

Step 2: Reduction to 4-Chlorophenyl-2-pyridinylmethanol [7] The (4-chlorophenyl)(pyridin-2-yl)methanone is dissolved in methanol and cooled.[7] Potassium borohydride (1.7 g) is added in portions.[7] The reaction is stirred for 30 minutes and monitored by TLC.[7] The methanol is removed under reduced pressure, and the product is extracted with dichloromethane.[7] The combined organic layers are dried and concentrated to yield the final product.[7]

Biological Assays

This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials: Membranes from cells expressing the human histamine H1 receptor, [³H]-mepyramine (radioligand), test compound, assay buffer (50 mM Tris-HCl, pH 7.4), wash buffer, and a non-specific binding control (e.g., 10 µM mianserin).

-

Procedure:

-

In a 96-well plate, add the cell membranes, [³H]-mepyramine, and varying concentrations of the test compound.

-

Incubate to reach equilibrium.

-

Rapidly filter the contents through glass fiber filters and wash with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values.

-

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

-

Materials: Recombinant human PDE4 enzyme, cAMP substrate, assay buffer, test compound, and a detection system (e.g., fluorescence polarization).

-

Procedure:

-

In a microplate, add the PDE4 enzyme, assay buffer, and serial dilutions of the test compound.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate at a controlled temperature.

-

Terminate the reaction and add detection reagents.

-

Measure the signal and calculate the percent inhibition to determine the IC50 value.

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Materials: Cancer cell lines, complete cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Conclusion

The pyridinylmethanol scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating potent activity against a range of important therapeutic targets. The SAR data presented in this guide highlight the critical role of specific structural modifications in determining the biological activity of these compounds. The detailed experimental protocols provide a foundation for the synthesis and evaluation of novel pyridinylmethanol derivatives. Further exploration of this versatile scaffold holds significant promise for the development of new and improved therapeutics for the treatment of allergic diseases, inflammatory disorders, and cancer.

References

- 1. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application